molecular formula C7H6F2N2O3 B14756650 2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide

2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide

Cat. No.: B14756650
M. Wt: 204.13 g/mol
InChI Key: GLIWAILHOLNEBN-UHFFFAOYSA-N
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Description

2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide is a compound of significant interest in the field of organic chemistry. This compound features a pyridine ring substituted with difluoromethyl, hydroxyl, and carboxamide groups. The presence of the difluoromethyl group imparts unique chemical properties, making it a valuable subject for research and application in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the difluoromethylation of pyridine derivatives using difluoromethylating reagents such as TMS-CF2H (trimethylsilyl difluoromethyl) under specific reaction conditions . This process can be carried out in the presence of a base and a suitable solvent, often resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced techniques and equipment to ensure efficiency and purity. The use of metal-based catalysts and optimized reaction conditions can enhance the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-3,5-dihydroxypyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to target proteins, potentially modulating their activity. The hydroxyl and carboxamide groups may also contribute to the compound’s overall biological activity by forming hydrogen bonds and other interactions with biomolecules .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C7H6F2N2O3

Molecular Weight

204.13 g/mol

IUPAC Name

6-(difluoromethyl)-3,5-dihydroxypyridine-2-carboxamide

InChI

InChI=1S/C7H6F2N2O3/c8-6(9)4-2(12)1-3(13)5(11-4)7(10)14/h1,6,12-13H,(H2,10,14)

InChI Key

GLIWAILHOLNEBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1O)C(=O)N)C(F)F)O

Origin of Product

United States

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